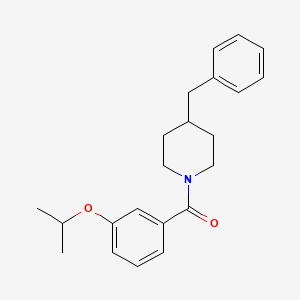![molecular formula C26H20ClNO6 B5210230 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate, also known as Boc-L-β-AOC, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC involves its ability to inhibit proteasome activity and the production of inflammatory cytokines. This compoundβ-AOC binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins that induce cell death in cancer cells. In addition, this compoundβ-AOC inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compoundβ-AOC has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compoundβ-AOC induces apoptosis, or programmed cell death, by accumulating toxic proteins and inhibiting proteasome activity. In addition, this compoundβ-AOC has been shown to inhibit tumor growth in animal models of cancer.
Inflammatory diseases are characterized by the production of inflammatory cytokines, which lead to tissue damage and inflammation. This compoundβ-AOC has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation and tissue damage in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC in lab experiments is its specificity for the proteasome and inflammatory cytokines. This allows researchers to study the effects of proteasome inhibition and cytokine inhibition without affecting other cellular processes. In addition, this compoundβ-AOC has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
One limitation of using this compoundβ-AOC in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compoundβ-AOC to cells or animals in lab experiments. In addition, the effects of this compoundβ-AOC on normal cells and tissues are not well understood, which could limit its potential therapeutic applications.
未来方向
There are several future directions for research on 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC. One area of research involves the development of more soluble derivatives of this compoundβ-AOC that can be administered more easily in lab experiments. Another area of research involves the investigation of the effects of this compoundβ-AOC on normal cells and tissues to better understand its potential therapeutic applications and limitations.
In addition, this compoundβ-AOC could be used in combination with other compounds to enhance its therapeutic effects. For example, this compoundβ-AOC has been shown to enhance the effects of chemotherapy in cancer cells, suggesting that it could be used in combination with chemotherapy to improve cancer treatment outcomes.
Conclusion
This compoundβ-AOC is a chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its ability to inhibit proteasome activity and the production of inflammatory cytokines makes it an attractive compound for scientific research. However, its limited solubility and potential effects on normal cells and tissues need to be further investigated. Future research on this compoundβ-AOC could lead to the development of new treatments for cancer and inflammatory diseases.
合成方法
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC can be synthesized using a variety of methods. One common method involves the reaction of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl chloride with N-[(benzyloxy)carbonyl]-beta-alanine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compoundβ-AOC in high yield and purity.
科学研究应用
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC has been used in numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of this compoundβ-AOC as a proteasome inhibitor. Proteasomes are responsible for degrading proteins in cells, and their dysfunction has been linked to various diseases, including cancer and neurodegenerative disorders. This compoundβ-AOC has been shown to inhibit proteasome activity, leading to the accumulation of proteins that can induce cell death in cancer cells.
Another area of research involves the use of this compoundβ-AOC as a potential treatment for inflammatory diseases. This compoundβ-AOC has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO6/c27-19-8-6-18(7-9-19)22-16-32-23-14-20(10-11-21(23)25(22)30)34-24(29)12-13-28-26(31)33-15-17-4-2-1-3-5-17/h1-11,14,16H,12-13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTMGUOVVYKDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

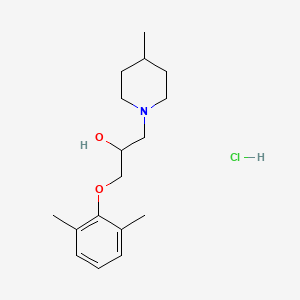
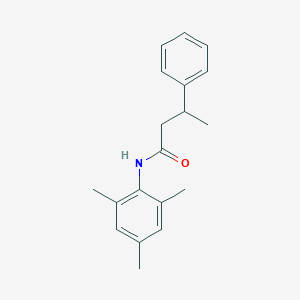
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
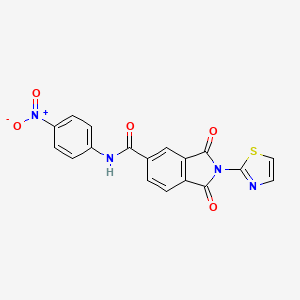
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![1-[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5210177.png)
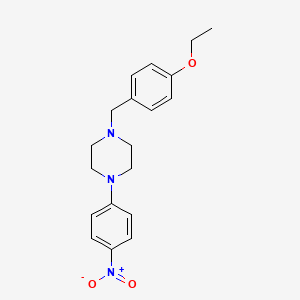
![N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)
![methyl 2,2-dimethyl-5-[(3-methyl-5-isoxazolyl)carbonyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5210222.png)
![1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5210233.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)
